2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Beschreibung
This compound belongs to a class of triazolopyrimidine derivatives featuring a piperazine-ethanone scaffold linked to a biphenyl group and a 4-fluorophenyl-substituted triazolopyrimidine core. Its structural complexity arises from the integration of three key moieties:
- Triazolopyrimidine core: Known for its role in modulating kinase activity and nucleotide-binding proteins, this heterocyclic system is critical for interactions with biological targets .
- Piperazine-ethanone linker: Provides conformational flexibility and enhances solubility, a common feature in CNS-targeting compounds .
- Biphenyl and 4-fluorophenyl substituents: These aromatic groups likely contribute to hydrophobic interactions and target selectivity, as seen in structurally related kinase inhibitors .
Eigenschaften
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN7O/c29-23-10-12-24(13-11-23)36-28-26(32-33-36)27(30-19-31-28)35-16-14-34(15-17-35)25(37)18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-13,19H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUILIYKONYXICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.49 g/mol. The structure features a biphenyl moiety, a piperazine ring, and a triazolopyrimidine unit, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
- Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been noted for their ability to modulate dopamine and serotonin receptors .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound appears to enhance apoptotic signaling in cancer cells by upregulating pro-apoptotic factors such as Bax and p53 while downregulating anti-apoptotic factors like Bcl-2 .
- Caspase Activation : It has been observed that treatment with this compound leads to significant increases in caspase-3 activity in various cancer cell lines, indicating its role in promoting programmed cell death .
- Receptor Modulation : The structural components suggest that it may act as a ligand for various receptors involved in neuropharmacological processes, potentially influencing mood and behavior .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to or derived from this structure:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 420.48 g/mol. The structure features a biphenyl moiety, a piperazine ring, and a triazolopyrimidine unit, which contribute to its biological activity and chemical reactivity.
Medicinal Chemistry Applications
1. Anticonvulsant Activity:
Recent studies have highlighted the anticonvulsant properties of triazolo-pyrimidine derivatives. Compounds related to the target structure have been evaluated for their efficacy in models of epilepsy, showing promising results in reducing seizure activity . The incorporation of the triazole ring is known to enhance anticonvulsant activity, making this compound a candidate for further research in this area.
2. Anticancer Potential:
Triazolo-pyrimidines have been investigated for their anticancer properties due to their ability to inhibit specific kinases involved in cancer progression. Compounds similar to 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
3. Neuroprotective Effects:
The neuroprotective effects of triazoles have been documented in several studies. The unique structural features of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis . This opens avenues for exploring its use in neurodegenerative diseases.
Synthesis and Derivative Development
Synthesis Techniques:
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthesis pathways often utilize readily available starting materials such as substituted phenols and piperazines .
Derivative Exploration:
Research has indicated that modifying the substituents on the triazole or piperazine rings can significantly alter the biological activity of the parent compound. For instance, varying halogen substitutions or introducing alkyl groups can enhance solubility and bioavailability .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the triazolopyrimidine-piperazine scaffold but differing in substituents (Table 1). Key findings from structural and inferred functional analyses are discussed.
Table 1: Structural Comparison of Triazolopyrimidine-Piperazine Derivatives
Key Observations
Trifluoromethyl (in ) and ethoxy (in ) groups improve metabolic stability but may alter target selectivity due to steric or electronic differences .
Piperazine-Linked Modifications: The biphenyl-4-yl group in the target compound offers extended π-system interactions, contrasting with the smaller 4-fluorophenyl () or phenoxyethyl () groups. This could influence off-target effects or pharmacokinetics .
Synthetic Accessibility :
- The synthesis of these analogs typically involves nucleophilic substitution reactions at the piperazine nitrogen, as demonstrated in the preparation of sulfonylpiperazine derivatives . Modifications at the triazole or aryl positions require regioselective coupling, as seen in .
Q & A
Q. How can researchers design a synthetic route for this compound, considering its complex heterocyclic and biphenyl moieties?
Methodological Answer: A retrosynthetic approach is recommended, breaking the molecule into modular components:
- Biphenyl fragment : Synthesized via Suzuki-Miyaura coupling of aryl halides with biphenyl boronic acid derivatives .
- Triazolopyrimidine core : Constructed through cyclocondensation of 4-fluorophenyl-substituted triazoles with pyrimidine precursors under microwave-assisted conditions to enhance regioselectivity .
- Piperazine linkage : Introduced via nucleophilic substitution or Buchwald-Hartwig amination, ensuring compatibility with reactive intermediates .
Q. Key Considerations :
- Protect reactive groups (e.g., ketones) during coupling steps.
- Monitor reaction progress using HPLC-MS to detect side products.
Table 1 : Representative Synthetic Yields from Analogous Reactions
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Biphenyl coupling | Suzuki-Miyaura | 78–85 | >95% |
| Triazolopyrimidine cyclization | Microwave | 65–72 | 90–93% |
| Piperazine conjugation | SNAr | 55–60 | 88–90% |
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR : Use - and -NMR to verify connectivity of the triazolopyrimidine, biphenyl, and piperazine moieties. NOESY experiments resolve stereochemical ambiguities in the piperazine ring .
- X-ray Crystallography : Employ SHELXL for structure refinement. For disordered regions (e.g., biphenyl torsional flexibility), apply restraints to thermal parameters and use TWINABS for handling twinned crystals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error).
Q. Example Data :
- Melting Point : 82–84°C (observed in triazolopyrimidine analogs) .
- XRD Resolution : 0.85 Å (achievable with synchrotron sources for small molecules) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?
Methodological Answer:
- Electron Density Analysis : Use SHELXL’s DFIX and SAME commands to refine bond lengths/angles in regions with poor density (e.g., flexible biphenyl groups). Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify torsional mismatches .
- Dynamic Effects : Perform variable-temperature XRD to assess thermal motion in disordered regions. Molecular dynamics simulations (AMBER) model conformational flexibility .
Case Study :
In biphenyl analogs, torsional angles deviated by 5–10° from DFT predictions due to crystal packing forces. Refinement with RIGU restraints improved agreement () .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when biological data contradicts docking predictions?
Methodological Answer:
- Experimental Validation : Conduct competitive binding assays (e.g., SPR or ITC) to measure binding affinity directly. For kinase targets (e.g., JAK1), use radioactive -ATP assays to quantify inhibition .
- Docking Artifacts : Re-evaluate force field parameters (e.g., partial charges for triazolopyrimidine) in software like AutoDock Vina. Incorporate solvent effects with explicit water models .
Table 2 : Example SAR Data for Triazolopyrimidine Derivatives
| Substituent | IC (nM) | Docking Score (kcal/mol) | Notes |
|---|---|---|---|
| 4-Fluorophenyl | 12 ± 3 | -9.8 | Matches prediction |
| 4-Methoxyphenyl | 450 ± 50 | -10.2 | False positive due to π-stacking artifacts |
Q. How should researchers address unexpected byproducts during scale-up synthesis?
Methodological Answer:
- Mechanistic Studies : Use -NMR to track fluorine-containing intermediates. Quench reactions at intervals to identify side products (e.g., dimerization via triazole ring opening) .
- Process Optimization : Switch from THF to DMF for improved solubility of intermediates. Implement flow chemistry for exothermic steps (e.g., cyclocondensation) .
Key Finding :
In piperazine coupling steps, elevated temperatures (>80°C) led to N-alkylation byproducts. Reducing temperature to 60°C and using CsCO as base suppressed side reactions (yield increased from 45% to 68%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
